molecular formula C10H10FN3OS B3139821 4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 477856-92-1

4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine

Cat. No.: B3139821
CAS No.: 477856-92-1
M. Wt: 239.27 g/mol
InChI Key: XSDUSRHKTLGTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine (CAS: 477856-92-1) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a pyridine ring and at position 5 with a 3-fluoropropylsulfanyl group. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug discovery .

This compound’s structural uniqueness lies in its fluorinated alkyl chain, which differentiates it from non-fluorinated analogs.

Properties

IUPAC Name

2-(3-fluoropropylsulfanyl)-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3OS/c11-4-1-7-16-10-14-13-9(15-10)8-2-5-12-6-3-8/h2-3,5-6H,1,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDUSRHKTLGTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)SCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501196922
Record name 4-[5-[(3-Fluoropropyl)thio]-1,3,4-oxadiazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477856-92-1
Record name 4-[5-[(3-Fluoropropyl)thio]-1,3,4-oxadiazol-2-yl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477856-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-[(3-Fluoropropyl)thio]-1,3,4-oxadiazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501196922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine typically involves the following steps:

  • Preparation of the 1,3,4-oxadiazole core: : This can be achieved by cyclization reactions involving hydrazine and carboxylic acids or their derivatives.

  • Introduction of the fluoropropylsulfanyl group: : This step involves the reaction of the oxadiazole core with 3-fluoropropyl mercaptan under suitable conditions, such as heating in the presence of a base.

  • Attachment of the pyridine ring: : The final step involves the reaction of the modified oxadiazole with pyridine derivatives under controlled conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with continuous monitoring of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine: can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The fluorine atom can be reduced to form a hydroxyl group.

  • Substitution: : The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids or halogenating agents.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of hydroxylated derivatives.

  • Substitution: : Formation of nitro or halogenated pyridines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine against various cancer cell lines:

Cell Line IC50 (µM)
HT-29 (Colon Carcinoma)5.0
M21 (Skin Melanoma)7.5
MCF7 (Breast Carcinoma)6.0

These results indicate significant cytotoxic effects at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

Preliminary investigations suggest that the compound may possess antimicrobial activity against various pathogens. Further studies are needed to elucidate its efficacy and potential mechanisms of action.

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of advanced materials such as coatings and polymers that require specific chemical properties.

Case Studies

  • Study on Anticancer Efficacy :
    • A comprehensive evaluation was conducted on the antiproliferative effects of the compound against several human cancer cell lines.
    • Results demonstrated significant inhibition of cell growth with a focus on understanding structure-activity relationships (SAR) to optimize efficacy.
  • Safety and Toxicology Assessments :
    • Initial toxicity assessments indicated a need for further research to evaluate the safety profile before clinical applications can be considered.

Mechanism of Action

The exact mechanism of action of 4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine is not well-documented, but it likely involves interactions with specific molecular targets and pathways. The presence of the fluorine atom and the sulfanyl group may contribute to its biological activity by affecting the compound's binding affinity and reactivity.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural and Physicochemical Properties

The table below compares the target compound with structurally related 1,3,4-oxadiazoles from the evidence:

Compound Name/Identifier Substituents on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3-Fluoropropylsulfanyl, Pyridine C₉H₉FN₃OS 231.25 Fluorinated alkyl chain, pyridine moiety
LMM5 () Benzyl(methyl)sulfamoyl, Benzamide C₂₄H₂₄N₄O₄S₂ 504.6 Sulfamoyl group, antifungal activity
LMM11 () Cyclohexyl(ethyl)sulfamoyl, Benzamide C₂₂H₂₈N₄O₄S₂ 500.6 Bulky sulfamoyl substituent
7c () Thiazole-methyl, Propanamide C₁₆H₁₇N₅O₂S₂ 375.47 Thiazole ring, moderate melting point (134–178°C)
8q () Indol-3-ylmethyl, Acetamide C₂₀H₁₇ClN₄O₃S 428.5 Indole moiety, α-glucosidase inhibition
DK-IB () 4-Methylpyridine-3-yl, Bromophenyl C₁₈H₁₅BrN₄O₂S 437.3 Pyridine derivative, antifungal activity

Key Observations :

  • The target compound has the lowest molecular weight (231.25 g/mol) due to its simpler substituents compared to bulkier analogs like LMM5 and LMM11.
  • Fluorination in the target compound may improve metabolic stability and membrane permeability compared to non-fluorinated chains in compounds like 7c or 8q .
Antifungal Activity
  • LMM5 and LMM11 : Exhibited antifungal activity against Candida albicans via thioredoxin reductase inhibition, with IC₅₀ values in the micromolar range .
  • DK-IB : Demonstrated broad-spectrum antifungal activity (MIC: 8–16 µg/mL), comparable to ketoconazole .
  • Target Compound : Bioactivity unreported in the evidence, but its fluorinated chain may enhance antifungal potency by improving cellular uptake.
Enzyme Inhibition
  • 8q : Showed strong α-glucosidase inhibition (IC₅₀: 49.71 µM), surpassing acarbose in some assays .
  • 8g and 8h : Inhibited butyrylcholinesterase (BChE) with IC₅₀ values of ~31–33 µM .

Biological Activity

The compound 4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13FN2O2S , with a molecular weight of 268.31 g/mol . The presence of the oxadiazole ring contributes to its biological activity, as this structure is known for various pharmacological effects.

1. Antimicrobial Activity

Compounds containing the oxadiazole moiety have demonstrated significant antimicrobial properties. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit antibacterial activity against a range of pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli . For instance, oxadiazole derivatives have shown minimum inhibitory concentrations (MIC) in the range of 4 to 32 μg/mL , outperforming standard antibiotics like chloramphenicol .

CompoundMIC (μg/mL)Activity
Oxadiazole Derivative A4Antibacterial
Oxadiazole Derivative B16Antibacterial
Chloramphenicol32Standard

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various biological processes and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections. For example, certain synthesized oxadiazole derivatives exhibited IC50 values ranging from 1.13 to 6.28 µM , indicating potent enzyme inhibition compared to standard inhibitors .

3. Anticancer Activity

Research into the anticancer potential of oxadiazole derivatives has revealed promising results. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The mechanisms often involve the modulation of signaling pathways related to cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of oxadiazole compounds and tested their efficacy against multidrug-resistant bacterial strains. The results indicated that certain compounds not only inhibited bacterial growth but also demonstrated low cytotoxicity towards human cells, suggesting a favorable therapeutic index.

Case Study 2: Enzyme Inhibition

In another study focusing on urease inhibition, several oxadiazole derivatives were identified with significant inhibitory activity. These findings suggest that such compounds could serve as lead candidates for developing new treatments for infections caused by urease-producing bacteria.

Discussion

The biological activity of This compound underscores the potential of oxadiazole derivatives in drug development. Their broad spectrum of activity against bacteria, ability to inhibit important enzymes, and anticancer properties make them valuable candidates for further research.

Q & A

Q. What are the standard synthetic routes for constructing the 1,3,4-oxadiazole core in derivatives like 4-{5-[(3-fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine?

The 1,3,4-oxadiazole ring is typically synthesized via cyclization of thiosemicarbazides using dehydrating agents like POCl₃ or H₂SO₄. For example, 5-(4-methylpyridin-3-yl)-1,3,4-oxadiazole-2-thiol is prepared by refluxing carbohydrazide derivatives with CS₂ in basic conditions, followed by acidification . The sulfanyl group is introduced via nucleophilic substitution using 3-fluoropropylthiol under reflux in ethanol .

Q. How are structural and purity characteristics validated for this compound?

Characterization involves multinuclear NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy (to confirm C-S, C=N, and oxadiazole ring vibrations), and mass spectrometry (ESI-MS for molecular ion peaks). Elemental analysis (C, H, N, S) ensures stoichiometric purity . For crystallinity, single-crystal X-ray diffraction (SC-XRD) with SHELX software refines atomic coordinates and thermal displacement parameters .

Q. What in vitro assays are used to evaluate the biological activity of such derivatives?

Antifungal activity is assessed using broth microdilution (CLSI M38-A2 guidelines) against Candida spp. and Aspergillus spp., with MIC values compared to ketoconazole . Anticancer activity is tested via MTT assays on cell lines (e.g., MCF-7), with IC₅₀ values calculated from dose-response curves .

Advanced Research Questions

Q. How can the fluoropropylsulfanyl substituent influence pharmacokinetic properties like metabolic stability?

Fluorine’s electronegativity and small atomic radius enhance metabolic stability by reducing oxidative degradation. The 3-fluoropropyl chain may improve lipophilicity (logP), facilitating membrane permeation. Comparative studies with non-fluorinated analogs (e.g., propylsulfanyl derivatives) can quantify this effect via HPLC-based metabolic assays in liver microsomes .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

Discrepancies in MIC or IC₅₀ values (e.g., some analogs showing low µM activity while others are inactive) may arise from steric hindrance or solubility differences. Structure-activity relationship (SAR) analysis using molecular docking (e.g., with fungal CYP51 or human kinases) identifies critical binding interactions. For instance, pyridine ring orientation in the active site may explain varying potency .

Q. How are crystallographic data refined for coordination complexes involving this compound?

SHELXL refines coordination geometries by optimizing bond lengths, angles, and anisotropic displacement parameters. For example, cobalt(II) complexes with oxadiazole-thioether ligands show distorted octahedral geometry, validated via residual density maps and R-factors (< 0.05) .

Methodological Challenges

Q. What experimental design optimizes the synthesis of fluorinated analogs with high yield?

Key factors include:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution of thiol groups.
  • Temperature control : Reflux (70–80°C) minimizes side reactions like oxidation.
  • Protecting groups : Boc-protected amines prevent undesired cyclization during coupling .

Q. How is the SAR profile systematically analyzed for oxadiazole-pyridine derivatives?

Q. Which computational methods predict the compound’s interaction with biological targets?

Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model ligand-protein stability, while density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity. For example, oxadiazole’s electron-deficient π-system may facilitate charge-transfer interactions with kinase ATP-binding pockets .

Q. What challenges arise in crystallographic refinement of flexible side chains (e.g., 3-fluoropropyl)?

High thermal motion (B-factors > 5 Ų) in alkyl chains complicates electron density mapping. SHELXL’s restraints (e.g., DFIX, SADI) stabilize refinement by enforcing idealized bond lengths and angles. Disorder modeling (PART instructions) splits overlapping conformers .

Data Interpretation

Q. Why do some derivatives exhibit potent antifungal activity but weak anticancer effects?

Target selectivity: The compound may inhibit fungal CYP51 (lanosterol demethylase) but lack affinity for human kinases. Comparative transcriptomics (RNA-seq) of treated cells identifies differentially expressed pathways .

Q. How are conflicting solubility and potency data reconciled during lead optimization?

Prodrug strategies (e.g., phosphate esters) improve aqueous solubility without altering the pharmacophore. Parallel artificial membrane permeability assays (PAMPA) quantify passive diffusion, guiding structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine
Reactant of Route 2
Reactant of Route 2
4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.